molecular formula C14H17FN2O2 B4600681 N-(sec-butyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide

N-(sec-butyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide

Cat. No.: B4600681
M. Wt: 264.29 g/mol
InChI Key: IKNWHKLNISPGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C14H17FN2O2 and its molecular weight is 264.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.12740595 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical Pharmacology

Isoxazol derivatives like leflunomide and its active metabolite A77-1726 have shown promise as disease-modifying antirheumatic drugs, undergoing clinical trials. These compounds, along with others such as MNA279, MNA715, and HR325, have demonstrated significant immunosuppressive properties, particularly in the context of allograft and xenograft transplantation in animal models. A key mechanism of action involves the strong inhibition of mitochondrial dihydroorotate dehydrogenase, an enzyme critical for pyrimidine de novo synthesis. This inhibition leads to a reduction in pyrimidine nucleotide pools, essential for normal immune cell functions. The differential efficacy of these compounds on rat versus human enzymes suggests a potential explanation for the varying susceptibility of cells derived from different species to these isoxazol derivatives. This study provides valuable insights into the biochemical interactions and potential therapeutic applications of these compounds in immunosuppression and rheumatic disease management (Knecht & Löffler, 1998).

Green Chemistry

The study on the hydrolysis of 1-butyl-3-methylimidazolium hexafluorophosphate has highlighted the need for a cautious approach to the use of ionic liquids, which are often considered 'green solvents'. The identification of 1-butyl-3-methylimidazolium fluoride hydrate as a decomposition product during the purification process underscores the potential hazards, unknown toxicity, and stability issues associated with these substances. This research emphasizes the importance of treating ionic liquids with the same level of scrutiny as other research chemicals, challenging the assumption that all ionic liquids are inherently benign or environmentally friendly (Swatloski, Holbrey, & Rogers, 2003).

Drug Testing and Analysis

The synthesis and characterization of 3,5-AB-CHMFUPPYCA, a compound obtained from a UK-based Internet vendor and erroneously advertised as AZ-037, demonstrates the challenges in the chemical analysis and regulation of 'research chemicals'. The study's findings, including the identification of a chlorine-containing by-product and the analytical characterization of the compound, highlight the complexities and potential risks associated with the use and study of novel synthetic compounds in research settings. The pharmacological activities of 3,5-AB-CHMFUPPYCA and its regioisomer remain unexplored, pointing to the need for further investigation into the effects and safety profiles of such compounds (McLaughlin et al., 2016).

Properties

IUPAC Name

N-butan-2-yl-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2/c1-3-9(2)16-14(18)13-8-12(17-19-13)10-4-6-11(15)7-5-10/h4-7,9,13H,3,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNWHKLNISPGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CC(=NO1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.